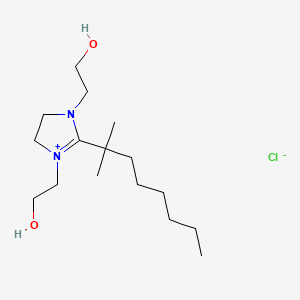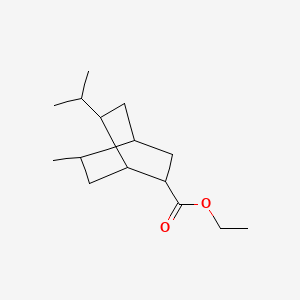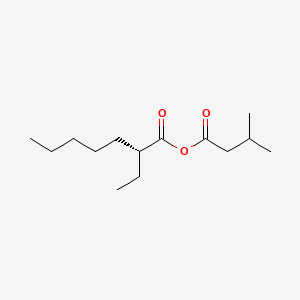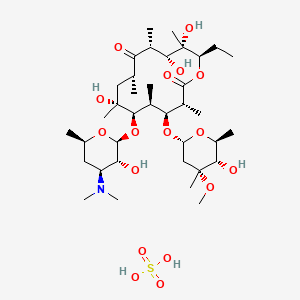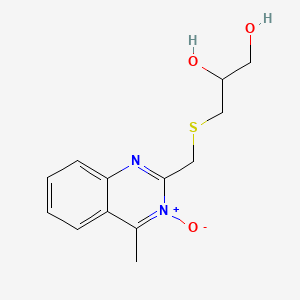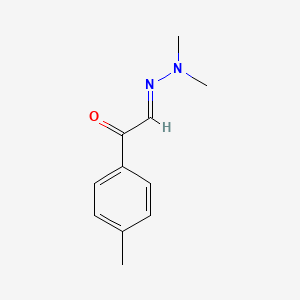
p-Tolylglyoxal N,N-dimethylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Tolylglyoxal N,N-dimethylhydrazone: is an organic compound with the molecular formula C₁₁H₁₄N₂O It is a derivative of glyoxal, where the glyoxal moiety is substituted with a p-tolyl group and the hydrazone is formed with N,N-dimethylhydrazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Tolylglyoxal N,N-dimethylhydrazone typically involves the reaction of p-tolylglyoxal with N,N-dimethylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: p-Tolylglyoxal N,N-dimethylhydrazone can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or hydrazines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Amines, hydrazines.
Substitution: Various substituted hydrazones.
Aplicaciones Científicas De Investigación
Chemistry: p-Tolylglyoxal N,N-dimethylhydrazone is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology and Medicine: In biological research, this compound can be used as a reagent for the modification of biomolecules.
Industry: In the industrial sector, this compound can be used in the production of polymers, dyes, and agrochemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes .
Mecanismo De Acción
The mechanism of action of p-Tolylglyoxal N,N-dimethylhydrazone involves its ability to form stable hydrazone linkages with carbonyl compounds. This reactivity is due to the nucleophilic nature of the hydrazone moiety, which can attack electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparación Con Compuestos Similares
- Phenylglyoxal N,N-dimethylhydrazone
- p-Methoxyphenylglyoxal N,N-dimethylhydrazone
- p-Bromophenylglyoxal N,N-dimethylhydrazone
Comparison: p-Tolylglyoxal N,N-dimethylhydrazone is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. The presence of the methyl group in the p-tolyl moiety can also influence the compound’s solubility and stability .
Propiedades
Número CAS |
24407-35-0 |
|---|---|
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(2E)-2-(dimethylhydrazinylidene)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-9-4-6-10(7-5-9)11(14)8-12-13(2)3/h4-8H,1-3H3/b12-8+ |
Clave InChI |
BYWZDRVDOARNLV-XYOKQWHBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)/C=N/N(C)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C=NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


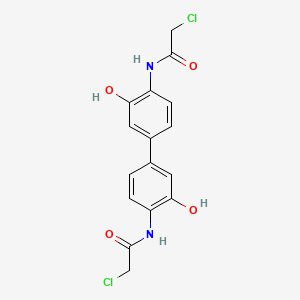
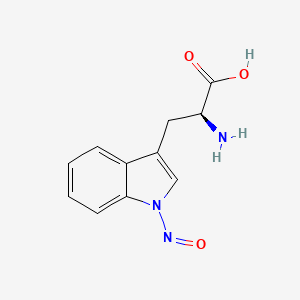
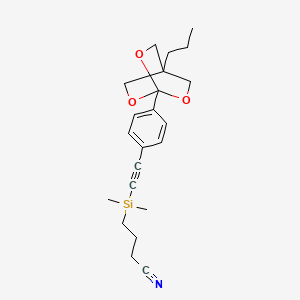
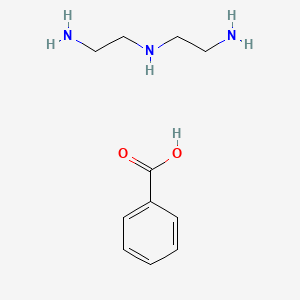
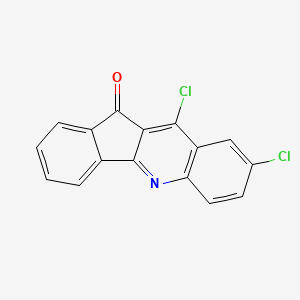
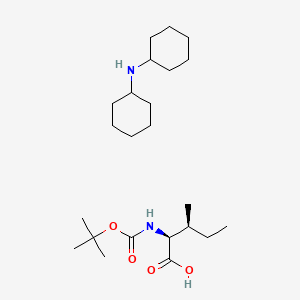
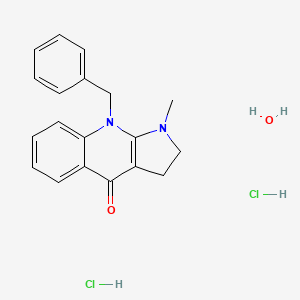

![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)
